Cas no 84772-12-3 (O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride)

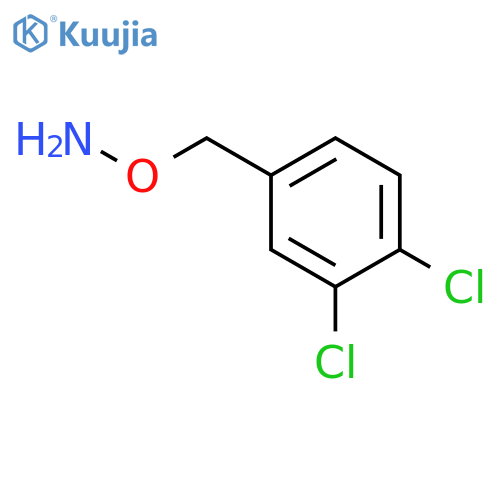

84772-12-3 structure

商品名:O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride

CAS番号:84772-12-3

MF:C7H7Cl2NO

メガワット:192.042579889297

MDL:MFCD11594385

CID:2099777

PubChem ID:2764016

O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride

- O-(3,4-Dichlorobenzyl)hydroxylamine

- MFCD11594385

- SY281728

- SCHEMBL992105

- Hydroxylamine, O-[(3,4-dichlorophenyl)methyl]-

- CHEMBL3766001

- O-[(3,4-dichlorophenyl)methyl]hydroxylamine

- DB-361481

- A1-37007

- 84772-12-3

- AKOS006238305

-

- MDL: MFCD11594385

- インチ: InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2

- InChIKey: OVMBDDNTFJQHST-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 190.9904692g/mol

- どういたいしつりょう: 190.9904692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1195659-1g |

O-(3,4-Dichlorobenzyl)hydroxylamine |

84772-12-3 | 95% | 1g |

$715 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1195659-1g |

O-(3,4-Dichlorobenzyl)hydroxylamine |

84772-12-3 | 95% | 1g |

$715 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594367-1g |

O-(3,4-dichlorobenzyl)hydroxylamine |

84772-12-3 | 98% | 1g |

¥7020.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1195659-1g |

O-(3,4-Dichlorobenzyl)hydroxylamine |

84772-12-3 | 95% | 1g |

$715 | 2024-07-19 |

O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

84772-12-3 (O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:84772-12-3)3,4-二氯苄氧胺盐酸盐

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ